molecular formula C22H19N3O2S B2974963 N-(4-(indoline-1-carbonyl)-5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)benzamide CAS No. 955653-01-7

N-(4-(indoline-1-carbonyl)-5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)benzamide

Cat. No.: B2974963
CAS No.: 955653-01-7
M. Wt: 389.47
InChI Key: JWCZFQJUYUKCHY-UHFFFAOYSA-N
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Description

“N-(4-(indoline-1-carbonyl)-5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)benzamide” is a complex organic compound. It contains an indoline nucleus, which is a prevalent moiety in many bioactive aromatic compounds . Indoline derivatives have been found in many important synthetic drug molecules and have shown various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .


Molecular Structure Analysis

The molecular structure of “this compound” is complex. It contains an indoline nucleus, which is a benzopyrrole that contains a benzenoid nucleus and has 10 π-electrons . The compound also contains a thiazole ring, which is a five-membered heterocyclic compound containing sulfur and nitrogen .

Scientific Research Applications

1. Synthesis and Biological Activity

Research has focused on synthesizing novel derivatives with potential biological activities. For instance, a study by Nikalje et al. (2015) discussed the synthesis of thiazolidin-4-one derivatives with anticonvulsant activity. These compounds were synthesized using an eco-friendly protocol and showed good central nervous system depressant activity and protection in seizure tests, indicating their potential as anticonvulsant agents (Nikalje, Ansari, Bari, & Ugale, 2015).

2. Anticancer Potential

Another significant area of application is in the development of anticancer agents. Yılmaz et al. (2015) synthesized indapamide derivatives demonstrating proapoptotic activity against melanoma cell lines, highlighting the therapeutic potential of such compounds in cancer treatment (Yılmaz, Özbaş Turan, Akbuğa, Tiber, Orun, Supuran, & Küçükgüzel, 2015).

3. Enzyme Inhibition for Therapeutic Applications

Compounds similar to the one have been investigated for their ability to inhibit specific enzymes. For example, Ulus et al. (2016) explored the inhibition of carbonic anhydrases, vital for various physiological functions. The study found that acridine-acetazolamide conjugates inhibit these enzymes in low micromolar and nanomolar ranges, suggesting potential for treating diseases related to enzyme dysregulation (Ulus, Aday, Tanc, Supuran, & Kaya, 2016).

4. Novel Methodologies in Heterocyclic Chemistry

Research by Poomathi et al. (2015) on the synthesis of spiroxindole fused pyrrolidine and thiazolo pyrrolidine benzimidazole derivatives via 1,3-dipolar cycloaddition reaction showcases innovative synthetic methodologies that can be applied to produce compounds with potential pharmaceutical applications (Poomathi, Mayakrishnan, Muralidharan, & Perumal, 2015).

Future Directions

The future directions for “N-(4-(indoline-1-carbonyl)-5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)benzamide” could involve further exploration of its diverse biological activities and potential therapeutic applications. The indole nucleus is a prevalent moiety in many bioactive aromatic compounds and has shown various biological activities . Therefore, it has an immeasurable potential to be explored for newer therapeutic possibilities.

Properties

IUPAC Name

N-[4-(2,3-dihydroindole-1-carbonyl)-5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O2S/c26-20(15-7-2-1-3-8-15)24-22-23-19-16(10-11-18(19)28-22)21(27)25-13-12-14-6-4-5-9-17(14)25/h1-9,16H,10-13H2,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWCZFQJUYUKCHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1C(=O)N3CCC4=CC=CC=C43)N=C(S2)NC(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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